

# T338C Src-IN-1: A Technical Guide to its Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T338C Src-IN-1

Cat. No.: B560104

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## Introduction

**T338C Src-IN-1** is a key chemical probe in the study of Src family kinases, a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the selectivity profile of **T338C Src-IN-1**, a covalent inhibitor designed to target a synthetically introduced cysteine residue in the ATP-binding pocket of the Src kinase (T338C). This engineered system allows for highly specific inhibition, making **T338C Src-IN-1** an invaluable tool for dissecting the specific roles of Src in complex biological systems.

## Selectivity Profile of T338C Src-IN-1

The defining characteristic of **T338C Src-IN-1** is its high potency and selectivity for the engineered T338C mutant of Src kinase over its wild-type counterpart and a broad panel of other kinases. This selectivity is achieved through a chemical genetics strategy, where the inhibitor forms a covalent bond with the engineered cysteine, a residue not typically present in the active site of wild-type kinases.

## Biochemical Inhibition Data

The inhibitory activity of **T338C Src-IN-1** was assessed against the mutant T338C c-Src and wild-type (WT) c-Src. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for the mutant kinase.

Kinase Target	IC50 (nM)	Fold Selectivity (WT/T338C)
T338C c-Src	111	10
WT c-Src	>1000	

Data sourced from Garske AL, et al. PNAS 2011.

## Kinome-Wide Selectivity Screen

To further characterize its specificity, **T338C Src-IN-1** was screened against a large panel of human kinases. The results from a competitive binding assay, which measures the displacement of a broad-spectrum kinase inhibitor from the ATP-binding site, underscore the remarkable selectivity of this compound. The data is presented as the percentage of remaining kinase activity at a given inhibitor concentration.

Kinase	Percent of Control (%) @ 1 $\mu$ M
T338C c-Src	<1
ABL1	98
AKT1	100
AURKA	97
CDK2	99
EGFR	95
FYN	96
LCK	94
MET	98
p38 $\alpha$ (MAPK14)	100
VEGFR2 (KDR)	99

This table represents a subset of the kinases screened and highlights the high selectivity. For a complete list, refer to the supplementary information of the source publication.

## Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of **T338C Src-IN-1**.

### Biochemical Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.

Materials:

- Purified recombinant T338C c-Src and WT c-Src kinases
- Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

- ATP (Adenosine triphosphate)
- **T338C Src-IN-1** (or other test compounds)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of **T338C Src-IN-1** in the assay buffer.
- In a 384-well plate, add the kinase solution (T338C c-Src or WT c-Src) to each well.
- Add the diluted **T338C Src-IN-1** or vehicle control to the appropriate wells.
- Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
- Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## KinomeScan™ Selectivity Profiling (Competitive Binding Assay)

This method assesses the ability of a test compound to compete with a proprietary, immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Principle: Kinases are tagged with DNA, and the test compound is mixed with the kinase and the immobilized inhibitor. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

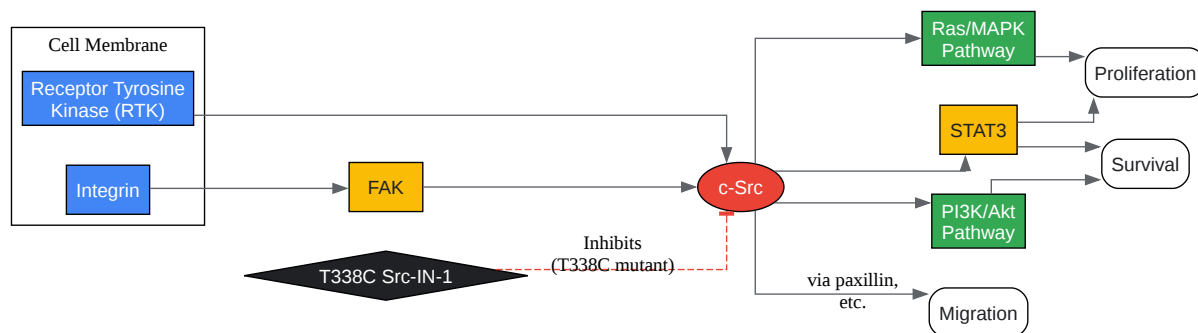
Procedure (Generalized):

- A solution of **T338C Src-IN-1** at a fixed concentration (e.g., 1  $\mu$ M) is prepared.
- The inhibitor solution is incubated with a panel of over 300 recombinant human kinases, each fused to a unique DNA tag.
- The kinase-inhibitor mixtures are then applied to a solid support functionalized with an immobilized, non-selective kinase inhibitor.
- After an equilibration period, unbound kinases are washed away.
- The amount of each kinase remaining bound to the solid support is quantified by qPCR using primers specific for each DNA tag.
- The results are expressed as a percentage of the signal obtained in the absence of the test compound (vehicle control). A low percentage indicates significant binding of the test compound to the kinase.

## Visualizations

### Signaling Pathway Context

The following diagram illustrates the central role of Src kinase in cellular signaling, a pathway that can be specifically dissected using the **T338C Src-IN-1** probe.

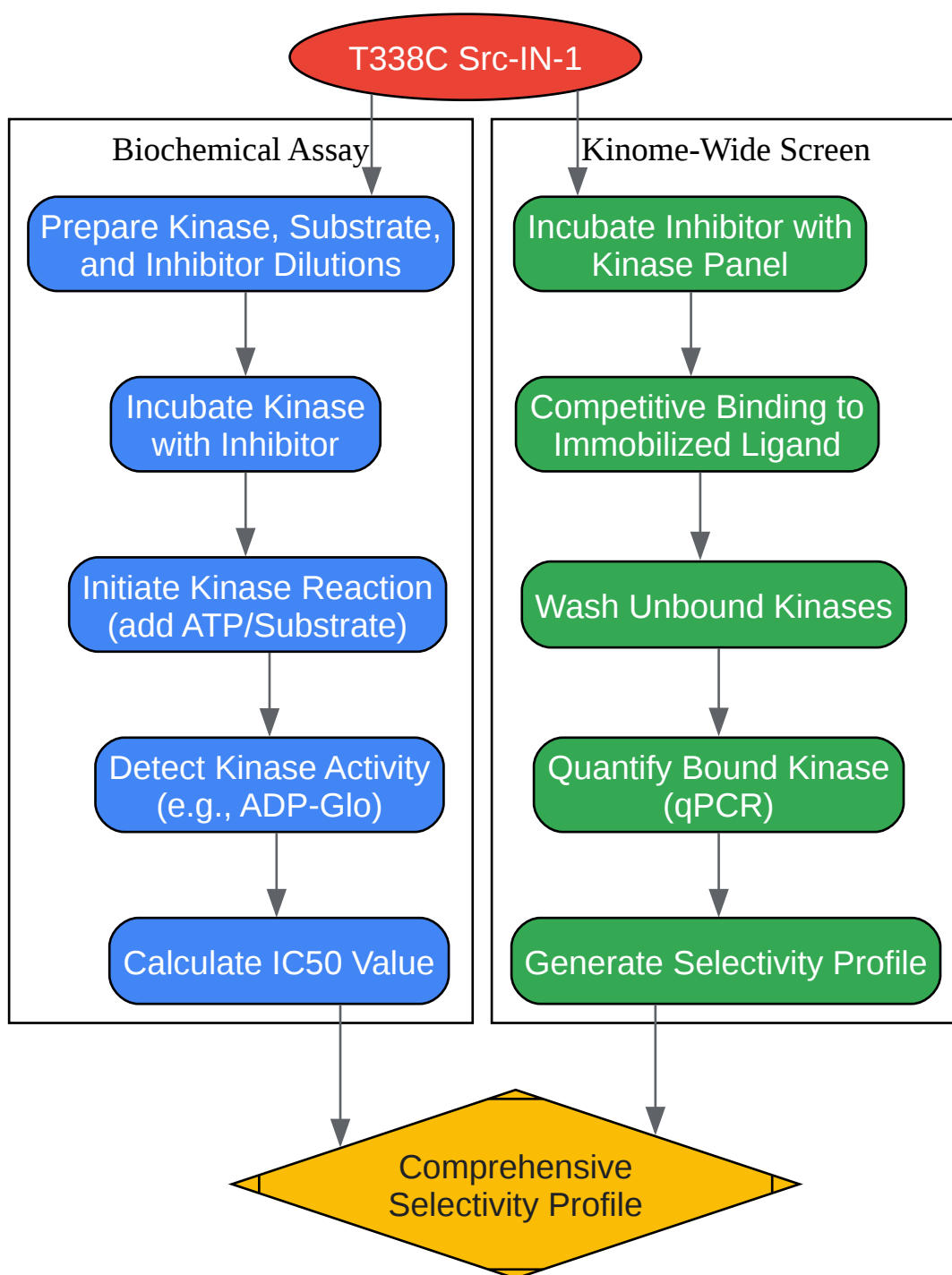


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Caption: Simplified overview of major signaling pathways regulated by Src kinase.

## Experimental Workflow for Selectivity Profiling

The diagram below outlines the key steps in determining the kinase selectivity profile of an inhibitor like **T338C Src-IN-1**.



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Caption: Workflow for determining inhibitor selectivity.

## Conclusion

**T338C Src-IN-1** stands out as a highly potent and exceptionally selective inhibitor of the engineered T338C Src kinase. Its utility lies in the ability to specifically probe the function of Src in cellular contexts without the confounding off-target effects common to many traditional kinase inhibitors. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to leverage this powerful chemical genetic tool in their investigations of Src kinase biology and its role in disease.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)